molecular formula C9H5Cl2FN2 B12095355 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline

2,3-Dichloro-6-fluoro-7-methyl-quinoxaline

Cat. No.: B12095355
M. Wt: 231.05 g/mol
InChI Key: OJKMROWWASUCHX-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-fluoro-7-methyl-quinoxaline is a heterocyclic aromatic compound that belongs to the quinoxaline family. This compound is characterized by its unique structure, which includes two chlorine atoms, one fluorine atom, and a methyl group attached to the quinoxaline core. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline typically involves the condensation of appropriate substituted anilines with 1,2-dicarbonyl compounds. One common method includes the reaction of 2,3-dichloroaniline with 6-fluoro-7-methyl-1,2-dicarbonyl compounds under acidic conditions. The reaction is often catalyzed by Brønsted acids such as hydrochloric acid or acetic acid .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The use of microwave irradiation and nanoparticle catalysts, such as copper-doped CdS or cerium (IV) oxide, has also been explored to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoxalines, which can be further functionalized for specific applications .

Scientific Research Applications

2,3-Dichloro-6-fluoro-7-methyl-quinoxaline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and anti-inflammatory agents.

    Industry: Utilized in the production of dyes, pigments, and materials with specific electronic properties

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2,3-Dichloro-6,7-difluoroquinoxaline
  • 2,3-Dichloro-7-methylquinoxaline
  • 6-Fluoro-7-methylquinoxaline

Comparison: Compared to its analogs, 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline exhibits unique properties due to the presence of both chlorine and fluorine atoms. These substituents enhance its reactivity and stability, making it more versatile in various chemical reactions. Additionally, the compound’s specific substitution pattern allows for targeted interactions with biological molecules, making it a valuable tool in medicinal chemistry .

Properties

Molecular Formula

C9H5Cl2FN2

Molecular Weight

231.05 g/mol

IUPAC Name

2,3-dichloro-6-fluoro-7-methylquinoxaline

InChI

InChI=1S/C9H5Cl2FN2/c1-4-2-6-7(3-5(4)12)14-9(11)8(10)13-6/h2-3H,1H3

InChI Key

OJKMROWWASUCHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1F)N=C(C(=N2)Cl)Cl

Origin of Product

United States

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